molecular formula C7H10ClN5 B6196109 4-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole hydrochloride CAS No. 2680538-72-9

4-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole hydrochloride

Cat. No.: B6196109
CAS No.: 2680538-72-9
M. Wt: 199.6
InChI Key:
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Description

4-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole hydrochloride is a heterocyclic compound that features both pyrazole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole hydrochloride typically involves the formation of the pyrazole and triazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, while the triazole ring can be formed via a 1,3-dipolar cycloaddition of an azide with an alkyne.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization reactions. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,5-dimethyl-1H-pyrazol-4-ylboronic acid: This compound shares the pyrazole ring but differs in its functional groups.

    Tris(1,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dionato: Another compound with a similar pyrazole structure but different substituents.

Uniqueness

4-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole hydrochloride is unique due to the combination of pyrazole and triazole rings, which imparts distinct chemical and biological properties

Properties

CAS No.

2680538-72-9

Molecular Formula

C7H10ClN5

Molecular Weight

199.6

Purity

95

Origin of Product

United States

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